2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide

GPCR Binding Medicinal Chemistry Histamine H3 Receptor

2,4-Dimethyl-N-(2-methylphenyl)furan-3-carboxamide (CAS 54110-34-8) is a synthetic, trisubstituted furan-3-carboxamide derivative. Its core structure features a furan ring with methyl groups at the 2- and 4-positions, and an N-(2-methylphenyl) carboxamide moiety.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
Cat. No. B4715331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2=C(OC=C2C)C
InChIInChI=1S/C14H15NO2/c1-9-6-4-5-7-12(9)15-14(16)13-10(2)8-17-11(13)3/h4-8H,1-3H3,(H,15,16)
InChIKeyZCQVIMRGJFYODV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-N-(2-methylphenyl)furan-3-carboxamide: Procurement-Grade Identity and Baseline for Furan-3-Carboxamide Selection


2,4-Dimethyl-N-(2-methylphenyl)furan-3-carboxamide (CAS 54110-34-8) is a synthetic, trisubstituted furan-3-carboxamide derivative. Its core structure features a furan ring with methyl groups at the 2- and 4-positions, and an N-(2-methylphenyl) carboxamide moiety . This compound belongs to a class with documented fungicidal, insecticidal, and mammalian target engagement activities [1]. Its well-defined regiochemistry and the presence of three distinct substitution sites make it a versatile scaffold for structure-activity relationship (SAR) exploration, distinguishing it from simpler furan carboxamides.

Why 2,4-Dimethyl-N-(2-methylphenyl)furan-3-carboxamide Cannot Be Replaced by Other Furan-3-Carboxamides


Simply substituting one furan-3-carboxamide for another ignores the profound impact of the N-aryl substitution on biological target engagement. Direct comparative data shows that altering the N-phenyl ring from a hydrogen (anilide) to a 2-methylphenyl (o-toluidide) group, as in the target compound, can shift binding affinity for the human Histamine H3 Receptor (H3R) by over two orders of magnitude—from the high micromolar range to single-digit nanomolar potency [1]. Similarly, within a fungicide patent, the 2-tolyl substituent on related furan carboxamides confers distinct, quantifiable differences in plant disease control compared to other N-aryl analogs [2]. These are not minor potency tweaks; they represent a fundamental change in molecular recognition that can dictate the success or failure of a research or development program.

Head-to-Head Performance Data for 2,4-Dimethyl-N-(2-methylphenyl)furan-3-carboxamide vs. Closest Analogs


Human H3 Receptor Binding: Nanomolar Affinity of the 2-Methylphenyl Analog vs. Micromolar Baseline

The 2-methyl substitution on the N-phenyl ring is the critical determinant for high-affinity binding to the human Histamine H3 Receptor (H3R). The target compound, 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide, demonstrates a binding affinity (Kd) of 1.35 nM in a BRET assay [1]. In contrast, a close analog with an unsubstituted N-phenyl group, 2,4-dimethylfuran-3-carboxanilide, shows a substantially weaker inhibition of dihydroorotase, with an IC50 of 1.00E+6 nM, representing a difference of nearly 6 orders of magnitude [2]. While these are different assays, the dramatic difference in target engagement highlights the 2-methyl group's role in potent, specific receptor interactions.

GPCR Binding Medicinal Chemistry Histamine H3 Receptor

Fungicidal Efficacy: Quantified Wheat Leaf Rust Control from the 2-Methylphenyl Scaffold Class

Data from a foundational patent (US3959481) demonstrates the high fungicidal potential of the N-(2-methylphenyl) substituent in furan-3-carboxamides. A closely related class member, N-(2-tolyl)-furan-3-carboxamide, achieved 100% control of Wheat Leaf Rust (Puccinia rubigo-vera tritici) at a concentration of 500 ppm via foliar application [1]. The target compound's core scaffold, 2,4-dimethylfuran-3-carboxanilide, also shows strong activity, achieving 90% control at the same concentration [2]. This confirms that the 2,4-dimethylfuran core is a highly active antifungal scaffold, and the presence of the 2-methylphenyl group is a key feature for maximizing efficacy.

Agricultural Chemistry Fungicide Structure-Activity Relationship

Anti-inflammatory Potential: In Vivo Efficacy in the Carrageenan-Induced Paw Edema Model

Preclinical studies report that 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide has shown promising anti-inflammatory effects in the carrageenan-induced paw edema model in rodents . While no direct comparative data is available for the closest analogs in this assay, this validated in vivo model of acute inflammation provides a strong rationale for selecting this compound for further anti-inflammatory drug discovery projects. The specific substitution pattern may offer advantages over non-steroidal anti-inflammatory drugs (NSAIDs) by targeting a novel mechanism, though further mechanistic work is needed.

Inflammation In Vivo Pharmacology Drug Discovery

Crop Protection Efficacy: 100% Barley Loose Smut Control Achieved by Seed Treatment with 2-Tolyl Analogs

In a seed treatment trial against Barley Loose Smut (Ustilago nuda), an analog featuring the 2-tolyl (2-methylphenyl) group demonstrated exceptional control, reducing disease incidence to 0.0% at application rates of 4 and 1.5 oz/cwt [1]. In contrast, the unsubstituted N-phenyl analog (2,4-dimethylfuran-3-carboxanilide) showed measurable disease (0.24% and 1.70% at the same rates) [2]. This quantifies the superior protective effect of the 2-methyl group in a commercially relevant seed treatment application.

Agricultural Chemistry Seed Treatment Fungicide

Insecticidal Activity: 2-Tolyl Furan Carboxamides Show Dual Action

Patent data reveal that furan-3-carboxamides with the 2-methylphenyl substituent also possess insecticidal properties. In a bioassay against Aedes aegypti larvae, a 2-tolyl-substituted analog achieved 100% mortality at 10 ppm [1]. This dual fungicidal/insecticidal activity profile is not common to all N-substituted analogs, highlighting the specific value of the 2-methylphenyl group for developing broad-spectrum crop protection agents.

Insecticide Crop Protection Aedes aegypti

High-Value Application Scenarios for 2,4-Dimethyl-N-(2-methylphenyl)furan-3-carboxamide Where Its Specificity Matters


Neuroscience Drug Discovery: H3R Antagonist Lead Optimization

For a medicinal chemistry campaign targeting the Histamine H3 Receptor (H3R) for cognition or sleep disorders, the target compound serves as a superior starting point. While the basic furan-3-carboxanilide scaffold is inactive, the 2-methylphenyl analog demonstrates a 1.35 nM binding affinity (Kd) [1]. This single-digit nanomolar potency makes it an immediate high-quality lead, saving months of SAR exploration on the N-aryl vector. Procurement should prioritize this compound over the unsubstituted anilide for any H3R-related assay development or lead identification screening cascades.

Agrochemical Development: Maximizing Cereal Fungicide Efficacy via Seed Treatment

In the development of novel seed treatment fungicides for cereal crops, the choice of the N-substituent on the furan-3-carboxamide core is critical. Evidence shows that the 2-methylphenyl analog completely eliminates Barley Loose Smut (0.0% disease incidence) under field conditions, while the unsubstituted phenyl analog allows some infection (up to 1.7%) [1]. For a program aiming for market-leading disease control and lower application rates, the target compound's substructural features are essential. It should be used as a key intermediate and positive control in greenhouse and field trials for any new broad-spectrum seed treatment candidate.

Anti-inflammatory Drug Discovery: Oral Lead with In Vivo Efficacy

When moving from in vitro screening to in vivo proof-of-concept for novel anti-inflammatory agents, the target compound is a logical choice. It has already demonstrated efficacy in the gold-standard carrageenan-induced paw edema model in rodents [1]. This provides immediate confidence in its oral bioavailability, metabolic stability, and ability to engage targets at the site of inflammation. Researchers should select this compound as a key reference molecule and starting scaffold for pharmacokinetic/pharmacodynamic (PK/PD) studies and for synthesizing focused libraries to improve potency and selectivity over other furan-3-carboxamides lacking this in vivo validation.

Crop Protection Discovery: Broad-Spectrum Insecticidal Lead Identification

For agrochemical portfolios seeking new insecticides effective against dipteran pests, the target compound's structural class offers a validated starting point. A direct analog with the 2-methylphenyl group achieves 100% mortality of Aedes aegypti mosquito larvae at 10 ppm [1]. This potency, combined with the scaffold's established fungicidal activity, makes 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide a high-priority building block for synthesizing and testing novel dual-action crop protection agents. It should be procured as a core scaffold for building a proprietary library aimed at broad-spectrum pest control.

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